An In-Depth Technical Guide to the 2-Azabicyclo[2.2.1]heptane Scaffold: Focus on 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
An In-Depth Technical Guide to the 2-Azabicyclo[2.2.1]heptane Scaffold: Focus on 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azabicyclo[2.2.1]heptane framework is a rigid and sterically defined bicyclic amine that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the chemical properties of this scaffold, with a specific focus on the representative derivative, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide consolidates available information on the broader class of 2-azabicyclo[2.2.1]heptane derivatives to provide a thorough understanding of their synthesis, reactivity, and biological significance. This includes a review of their application in the development of treatments for diabetes and cancer, alongside illustrative experimental protocols and signaling pathway diagrams.
Core Chemical Properties of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a derivative of the 2-azabicyclo[2.2.1]heptane core, featuring a hydroxyethyl substituent on the nitrogen atom. This modification can influence its physicochemical properties and biological activity.
Physicochemical Properties
Table 1: General Physicochemical Properties of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol
| Property | Value | Source |
| CAS Number | 116585-72-9 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Solid | [1] |
Spectral Data
Detailed NMR and other spectral data for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol are not publicly available. However, the analysis of related 2-azabicyclo[2.2.1]heptane derivatives provides an expected spectral profile. For instance, the ¹H NMR spectrum of the parent 2-azabicyclo[2.2.1]heptane shows characteristic signals for the bridgehead and bridge protons. The introduction of the 2-hydroxyethyl group would introduce additional signals corresponding to the methylene protons adjacent to the nitrogen and the hydroxyl group.
Synthesis and Reactivity
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often involves aza-Diels-Alder reactions to construct the core bicyclic framework. Subsequent N-alkylation can then be employed to introduce various substituents.
Illustrative Synthesis of N-Substituted 2-Azabicyclo[2.2.1]heptanes
A general and illustrative protocol for the synthesis of N-substituted 2-azabicyclo[2.2.1]heptanes, which could be adapted for the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, is outlined below. This protocol is based on methodologies reported for related compounds.
Experimental Protocol: N-Alkylation of 2-Azabicyclo[2.2.1]heptane
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Dissolution: 2-Azabicyclo[2.2.1]heptane (1.0 eq) is dissolved in a suitable aprotic solvent such as acetonitrile or DMF.
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Base Addition: A non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (1.5 eq), is added to the solution.
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Alkylation: 2-Bromoethanol (1.2 eq) is added dropwise to the stirred reaction mixture at room temperature.
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Reaction Monitoring: The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N-substituted product.
Caption: A generalized workflow for the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol.
Biological Activity and Therapeutic Potential
While the biological activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol has not been specifically reported, the 2-azabicyclo[2.2.1]heptane scaffold is a key component in several classes of biologically active molecules.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.
One notable example is a compound where the 2-azabicyclo[2.2.1]heptane moiety is coupled with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which has shown high potency as a DPP-4 inhibitor with an IC50 value in the nanomolar range.[2]
Table 2: In Vitro Activity of a Representative 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitor
| Compound | Target | IC50 (nM) |
| Neogliptin Analog | DPP-4 | 16.8 ± 2.2 |
Data from a study on a related analog, not the title compound.[2]
Caption: Mechanism of action for 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors.
CXCR2 Antagonists for Cancer Therapy
The bicyclo[2.2.1]heptane scaffold, including the 2-aza variant, has been utilized in the development of antagonists for the CXC chemokine receptor 2 (CXCR2). CXCR2 and its ligands are implicated in tumor growth, angiogenesis, and metastasis. By blocking the CXCR2 signaling pathway, these compounds have the potential to inhibit cancer progression.
A bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide derivative has demonstrated potent CXCR2 antagonistic activity with an IC50 of 48 nM and has shown anti-cancer metastatic effects in preclinical studies.[3]
Table 3: In Vitro Activity of a Representative Bicyclo[2.2.1]heptane-based CXCR2 Antagonist
| Compound | Target | IC50 (nM) | Selectivity (CXCR1/CXCR2) |
| Squaramide Derivative | CXCR2 | 48 | 60.4 |
Data from a study on a related analog, not the title compound.[3]
Conclusion
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a representative member of the 2-azabicyclo[2.2.1]heptane class of compounds, a scaffold of significant importance in contemporary drug discovery. While specific data for this particular molecule is sparse, the broader family of its derivatives has shown considerable promise in targeting key enzymes and receptors involved in prevalent diseases such as type 2 diabetes and cancer. The rigid, three-dimensional nature of the 2-azabicyclo[2.2.1]heptane core provides a robust platform for the design of potent and selective modulators of biological targets. Further research into the synthesis and biological evaluation of a wider range of derivatives, including 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. Future studies should aim to generate comprehensive physicochemical and pharmacological data for individual analogs to facilitate their progression through the drug development pipeline.
References
- 1. (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (163513-98-2) for sale [vulcanchem.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]




